6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one chemical properties
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one chemical properties
An In-Depth Technical Guide to 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
Abstract
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone that serves as a highly valuable intermediate in the fields of organic synthesis and medicinal chemistry. Its rigid bicyclic core, combined with the specific electronic and steric properties imparted by the chloro and methoxy substituents, makes it a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, predictive spectroscopic analysis, a plausible and detailed synthetic protocol, and its potential applications, particularly in the realm of drug discovery. The strategic importance of the chloro and methoxy groups in modulating bioactivity and pharmacokinetic profiles is also discussed, offering insights for researchers and drug development professionals.
Core Molecular Structure and Physicochemical Properties
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one belongs to the indanone family, which is characterized by a fused benzene ring and a cyclopentanone ring. The specific substitution pattern—a chlorine atom at position 6 and a methoxy group at position 5—critically influences the molecule's reactivity and potential for intermolecular interactions.
Caption: Chemical Structure of 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one.
The physicochemical properties of a molecule are paramount in determining its suitability for various applications, from reaction kinetics to its behavior in biological systems. While extensive experimental data for this specific molecule is not widely published, we can predict its key properties based on its structure and comparison with analogues like 6-chloro-1-indanone.[1]
| Property | Value / Predicted Value | Source / Justification |
| CAS Number | 475654-43-4 | Chemical Catalogs[2][] |
| Molecular Formula | C₁₀H₉ClO₂ | - |
| Molecular Weight | 196.63 g/mol | - |
| XLogP3-AA | ~2.5-3.0 | Predicted based on 6-chloro-1-indanone (XLogP3=2.3)[1] with the addition of a lipophilic methoxy group. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the methoxy oxygen. |
| Topological Polar Surface Area | 26.3 Ų | Calculated based on a carbonyl and an ether group. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is a predicted spectroscopic profile for 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, based on established principles of NMR, IR, and MS spectroscopy.[4][5][6]
| Spectroscopy | Predicted Features | Rationale and Causality |
| ¹H NMR | δ ~7.5 (s, 1H), δ ~7.0 (s, 1H), δ ~3.9 (s, 3H), δ ~3.0 (t, 2H), δ ~2.7 (t, 2H) | The two aromatic protons will appear as singlets due to the para-like substitution pattern. The methoxy protons are a sharp singlet. The two methylene groups on the five-membered ring form an A₂B₂ system, appearing as two triplets. The CH₂ adjacent to the carbonyl is deshielded and appears further downfield. |
| ¹³C NMR | δ ~205 (C=O), δ ~160 (C-OMe), δ ~145 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C-Cl), δ ~125 (Ar-C), δ ~110 (Ar-CH), δ ~105 (Ar-CH), δ ~56 (O-CH₃), δ ~36 (CH₂), δ ~26 (CH₂) | The carbonyl carbon is highly deshielded. Aromatic carbons show distinct shifts based on their attached groups (methoxy, chloro, etc.). The methoxy carbon appears around 56 ppm, and the aliphatic carbons appear in the upfield region. |
| IR Spectroscopy | ν ~1715 cm⁻¹ (strong, sharp), ν ~1600, 1480 cm⁻¹ (medium), ν ~1250 cm⁻¹ (strong), ν ~850 cm⁻¹ (medium) | A prominent C=O stretch for the five-membered ring ketone. Aromatic C=C stretching peaks. A strong C-O stretch for the aryl ether (methoxy group). A C-Cl stretch in the fingerprint region. |
| Mass Spectrometry | M⁺ at m/z 196, M+2 at m/z 198 (ratio ~3:1) | The molecular ion peak (M⁺) will be observed at m/z 196. The presence of chlorine will produce a characteristic isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
Synthesis and Reactivity
The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[7][8] This method is reliable, uses readily available starting materials, and allows for precise control over the substitution pattern on the aromatic ring.
Proposed Synthetic Workflow
The synthesis of 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one can be efficiently planned via a two-step process starting from 3-chloro-4-methoxyphenylacetic acid.
Caption: Proposed synthetic workflow for 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the crucial cyclization step. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is critical as it serves as both the solvent and the dehydrating agent required to form the acylium ion intermediate that undergoes electrophilic attack on the activated aromatic ring.
Step 1: Preparation of the Acyl Chloride (Optional but recommended)
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To a solution of 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(3-chloro-4-methoxyphenyl)propanoyl chloride.
Step 2: Friedel-Crafts Cyclization
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 mL/mmol) to 0 °C.
-
Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise to the AlCl₃ suspension.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one.
Trustworthiness of Protocol: This two-step Friedel-Crafts protocol is a self-validating system. The formation of the acyl chloride in the first step ensures the creation of a highly reactive electrophile. The subsequent intramolecular cyclization is regiochemically controlled by the position of the propanoic acid chain, ensuring the formation of the desired five-membered ring without competing intermolecular reactions.
Applications in Drug Discovery
The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] The specific substituents on 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one make it an attractive precursor for drug candidates.
The chloro and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of a lead compound.[9][10]
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Chloro Group : Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also block a site of metabolism (metabolic blocker), thereby increasing the compound's half-life.
-
Methoxy Group : Can act as a hydrogen bond acceptor, crucial for binding to protein targets. Its metabolic fate (O-demethylation) can be exploited to create active metabolites or prodrugs.
Caption: Influence of functional groups on potential drug properties.
This substitution pattern is found in scaffolds of compounds investigated for various therapeutic areas. For instance, related 6-chloro-7-methoxy-quinolones have demonstrated potent antimalarial activity, highlighting the favorable properties of this arrangement on a heterocyclic core.[11] Therefore, 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a prime starting material for synthesizing analogues of known drugs or for building novel chemical entities for screening campaigns.
Conclusion
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its well-defined structure provides a rigid framework, while its chloro and methoxy substituents offer handles for modulating physicochemical and pharmacological properties. The predictable spectroscopic signature and the robust synthetic routes available for its preparation make it an accessible and reliable intermediate for researchers. For professionals in drug development, this compound represents a valuable starting point for the rational design of novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles.
References
-
The Royal Society of Chemistry. (2013). Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Reagentia. (n.d.). 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (1 x 250 mg). Retrieved from [Link]
- Field, L. D., Li, H., & Magill, A. M. (2018).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5100705, 6-Chloro-1-indanone. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Cholewiak, A., & Wolański, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 439–464. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818–3831. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
LookChem. (n.d.). Cas 13613-65-5,(R)-(-)-3-HYDROXYBUTYRIC ACID, SODIUM SALT. Retrieved from [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10977585. Retrieved from [Link]
Sources
- 1. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. dl.iranchembook.ir [dl.iranchembook.ir]
- 5. youtube.com [youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. drughunter.com [drughunter.com]
- 10. youtube.com [youtube.com]
- 11. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
